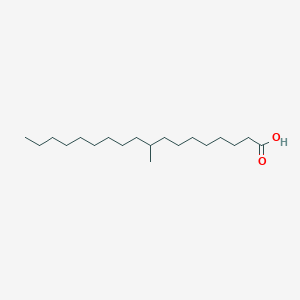
9-Methyloctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyloctadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. This compound is characterized by its hydrophobic nature and relative neutrality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctadecanoic acid can be achieved through various methods. One common approach involves the use of a-alkoxy-ketones or acyloins as starting materials. These compounds undergo a series of reactions, including reduction and hydrolysis, to yield 9-methyloctadec-9-enoic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
9-Methyloctadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fatty acid behavior and reactions.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including its effects on lipid metabolism and related diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Methyloctadecanoic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can be incorporated into cellular membranes, influencing membrane fluidity and function. Additionally, it may interact with enzymes involved in lipid metabolism, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid: A saturated fatty acid with a similar structure but lacking the methyl group at the 9th position.
9-Methylhexadecanoic acid: Another methylated fatty acid with a shorter aliphatic tail.
Uniqueness
9-Methyloctadecanoic acid is unique due to the presence of the methyl group at the 9th position, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other long-chain fatty acids and contributes to its specific applications and effects .
Propriétés
Numéro CAS |
86073-38-3 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
9-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-9-12-15-18(2)16-13-10-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
Clé InChI |
FUDUTAVRRCALAT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(C)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


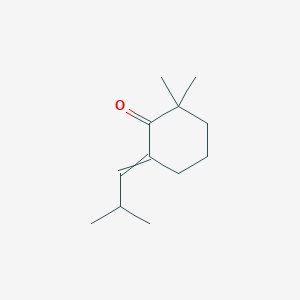

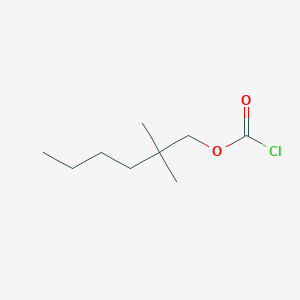
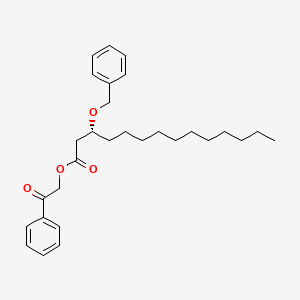
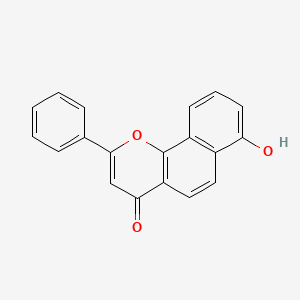
![2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B14403453.png)
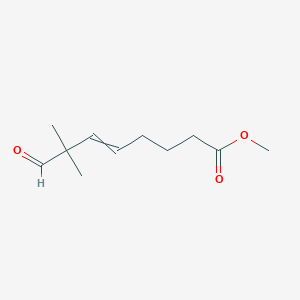
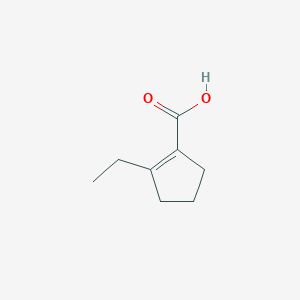
![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
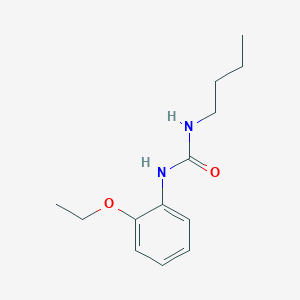
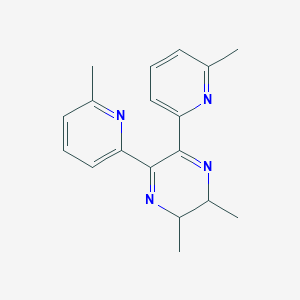
![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
